2-Vinylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h2-5H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACWSVKKOKSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethenylpyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical literature, some molecules stand prominently featured, their properties and applications extensively documented. Others, like 2-ethenylpyridine-4-carboxylic acid, reside in a more enigmatic space. This guide endeavors to provide a comprehensive technical overview of this compound, acknowledging the current scarcity of direct experimental data in publicly accessible literature. By synthesizing information from its structural analogs and foundational chemical principles, we aim to equip researchers with a robust framework for understanding and potentially utilizing this molecule in their work. We will clearly delineate between established data for related compounds and reasoned, experience-driven hypotheses for the title compound, thereby maintaining the highest standards of scientific integrity.
Nomenclature and Identification: Establishing a Clear Identity
Clarity in chemical communication is paramount. 2-Ethenylpyridine-4-carboxylic acid is known by several synonyms, the most common of which is 2-vinylisonicotinic acid . Establishing a definitive set of identifiers is the first step in any rigorous scientific exploration.
| Identifier | Value | Source |
| IUPAC Name | 2-Ethenylpyridine-4-carboxylic acid | IUPAC |
| Common Synonym | This compound | - |
| CAS Number | 1211520-08-9 | Chemical Abstracts Service |
| Molecular Formula | C₈H₇NO₂ | - |
| Molecular Weight | 149.15 g/mol | - |
| Canonical SMILES | C=CC1=NC=C(C=C1)C(=O)O | - |
Physicochemical Properties: Predicting Behavior
| Property | Predicted Value/Characteristic | Justification |
| Appearance | White to off-white solid | Typical for pyridine carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The pyridine and carboxylic acid groups will impart some water solubility, while the overall aromatic character suggests solubility in organic solvents. |
| pKa | ~4-5 (for the carboxylic acid proton) | Similar to isonicotinic acid, with potential minor influence from the electron-donating vinyl group. |
| Reactivity | The molecule possesses three reactive centers: the pyridine nitrogen (basic), the carboxylic acid (acidic), and the vinyl group (susceptible to polymerization and addition reactions). | This trifunctional nature is key to its potential applications. |
Synthesis and Purification: A Proposed Experimental Protocol
While no specific, peer-reviewed synthesis of 2-ethenylpyridine-4-carboxylic acid is currently available, a plausible synthetic route can be designed based on established organometallic cross-coupling reactions. The following protocol is a hypothetical, yet chemically sound, approach that a skilled synthetic chemist could use as a starting point for laboratory investigation.
Proposed Synthetic Pathway: A Palladium-Catalyzed Cross-Coupling Approach
A logical approach to the synthesis of 2-ethenylpyridine-4-carboxylic acid involves the Stille cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is generally tolerant of a wide range of functional groups.
Caption: Proposed synthesis of 2-ethenylpyridine-4-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Stille Cross-Coupling
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-4-pyridinecarboxylic acid methyl ester (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Flush the flask with nitrogen for 10 minutes.
-
Add anhydrous toluene via syringe.
-
Add vinyltributyltin (1.2 eq) via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-ethenylpyridine-4-carboxylate.
Step 2: Saponification
-
Dissolve the purified methyl 2-ethenylpyridine-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~4 with 1 M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethenylpyridine-4-carboxylic acid.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic signatures for 2-ethenylpyridine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Vinyl Protons: Expect a characteristic set of signals for the -CH=CH₂ group, likely in the range of 5.5-7.0 ppm. These will appear as a doublet of doublets for the geminal and cis/trans protons.
-
Pyridine Protons: Three distinct signals for the aromatic protons on the pyridine ring, likely in the range of 7.5-9.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carboxylic Carbonyl: A signal in the range of 165-175 ppm.
-
Pyridine Carbons: Signals in the aromatic region (120-160 ppm).
-
Vinyl Carbons: Two signals in the olefinic region (110-140 ppm).
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and vinyl C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
=C-H Bending: Out-of-plane bending vibrations for the vinyl group around 910 and 990 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 150.1. In negative ion mode, the [M-H]⁻ peak would be at m/z 148.1. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Potential Applications in Drug Discovery and Materials Science
The trifunctional nature of 2-ethenylpyridine-4-carboxylic acid makes it an intriguing building block for various applications.
In Drug Discovery
-
Scaffold for Novel Therapeutics: The pyridine ring is a common motif in many pharmaceuticals. The vinyl group can act as a reactive handle for covalent modification of biological targets or for the attachment of other pharmacophores. The carboxylic acid provides a point for salt formation to improve solubility or for amide bond formation. The vinyl group, being an α,β-unsaturated system, could potentially act as a Michael acceptor, a feature utilized in the design of some covalent inhibitors.[1][2]
-
Bioisostere: The 2-ethenylpyridine-4-carboxylic acid scaffold could serve as a bioisostere for other substituted aromatic carboxylic acids in lead optimization campaigns.
In Materials Science
-
Monomer for Functional Polymers: The vinyl group allows for polymerization, leading to the formation of poly(2-vinylpyridine-co-4-carboxylic acid)s.[3] Such polymers could have interesting properties, including pH-responsiveness (due to the pyridine and carboxylic acid groups) and the ability to coordinate with metal ions.
-
Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, making it a potential linker for the synthesis of novel MOFs with tailored properties for applications in gas storage, catalysis, and sensing.
Reactivity and Chemical Transformations
The reactivity of 2-ethenylpyridine-4-carboxylic acid is governed by its three functional groups.
Caption: Reactivity map of 2-ethenylpyridine-4-carboxylic acid.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethenylpyridine-4-carboxylic acid is not widely available, general precautions for handling substituted pyridine carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Ethenylpyridine-4-carboxylic acid represents a chemical entity with significant, yet largely unexplored, potential. Its unique combination of a pyridine ring, a carboxylic acid, and a reactive vinyl group makes it a promising candidate for applications in medicinal chemistry and materials science. This guide has aimed to provide a foundational understanding of this molecule by drawing upon established chemical principles and data from related compounds. It is our hope that this document will serve as a catalyst for further research into the synthesis, characterization, and application of this intriguing molecule, ultimately bringing it from the realm of the obscure to a valued tool in the hands of innovative scientists.
References
Due to the limited specific literature on 2-ethenylpyridine-4-carboxylic acid, the following references pertain to related compounds and concepts discussed within this guide.
-
PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link][4]
-
Emami, S., & Ghasemi, J. B. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 235, 114255. [Link][1][2][5]
-
Eriksson, J., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(8), 1304-1315. [Link][6]
-
Goh, Y. K., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1845-1868. [Link][3]
-
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link][7]
-
RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. [Link][8]
-
Lifschitz, A. M., Rodgers, J. M., & Samet, C. (2012). Matrix and polymer soft-landing isolation of selected acids with pyridine and poly(4-vinylpyridine): a comparative infrared spectroscopic study of hydrogen bonding. The Journal of Physical Chemistry B, 116(1), 211–220. [Link][9]
-
Farahi, M. S., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1419–1443. [Link][10]
-
Lee, S. H., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Journal of the American Chemical Society, 137(12), 4143–4146. [Link][11]
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 804(2), 347–355. [Link][13]
Sources
- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Matrix and polymer soft-landing isolation of selected acids with pyridine and poly(4-vinylpyridine): a comparative infrared spectroscopic study of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-3-carboxylic acid;pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Vinylisonicotinic acid SDS safety data sheet
CAS: 1211520-08-9 | Formula: C₈H₇NO₂ | MW: 149.15 g/mol [1]
Executive Summary & Chemical Identity
2-Vinylisonicotinic acid (also known as 2-ethenylpyridine-4-carboxylic acid) is a bifunctional heterocyclic building block utilized primarily in medicinal chemistry and advanced polymer synthesis. Its structure features a pyridine ring substituted with a carboxylic acid at the C4 position and a reactive vinyl group at the C2 position.
This dual functionality makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of pH-responsive hydrogels . However, its chemical nature presents a paradox: the vinyl group renders it susceptible to spontaneous polymerization and oxidation, while the carboxylic acid moiety contributes to its corrosivity profile.
Target Audience: Synthetic Chemists, Process Safety Engineers, and Polymer Scientists.
Chemical Structure & Properties Table
| Property | Data | Relevance |
| CAS Number | 1211520-08-9 | Unique Identifier for procurement/regulatory. |
| SMILES | O=C(C1=CC(C=C)=NC=C1)O | Chemoinformatics integration. |
| Appearance | Solid (White to Off-white) | Visual quality indicator (Yellowing indicates oxidation). |
| Storage | 2–8°C, Inert Atmosphere | Prevents autopolymerization and oxidative degradation. |
| Solubility | DMSO, Methanol, Dilute Base | Acidic moiety drives solubility profile. |
| Acidity (pKa) | ~4.9 (Pyridine H+), ~3.5 (COOH) | Zwitterionic character affects extraction/purification. |
Critical Safety Profile (GHS Analysis)
Authoritative Interpretation of Safety Data
Unlike standard solvents, this compound poses distinct mechanistic hazards due to its electrophilic vinyl group (Michael acceptor) and acidic functionality.
GHS Classification & Hazard Statements
| Hazard Class | Code | Statement | Mechanistic Insight |
| Acute Toxicity | H302 | Harmful if swallowed | Pyridine derivatives often disrupt metabolic pathways. |
| Skin Sensitization | H317 | May cause allergic skin reaction | The vinyl group acts as a hapten, binding to skin proteins via Michael addition. |
| Eye Damage | H318 | Causes serious eye damage | Acidic protons + pyridine nitrogen can cause irreversible corneal opacity. |
| Target Organ | H335 | May cause respiratory irritation | Dust inhalation irritates mucous membranes. |
Signal Word: DANGER Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[2]
Handling & Storage: A Self-Validating System
Objective: Prevent degradation and ensure operator safety through protocol design.
The primary instability mode of this compound is radical-initiated autopolymerization of the vinyl group, often accelerated by light and heat.
Protocol: The "Cold-Chain Inert" Workflow
This workflow is designed to validate the compound's integrity before use.
-
Receipt & Inspection:
-
Upon receipt, inspect the container. If the solid has turned dark yellow or brown , polymerization has likely occurred.
-
Validation: Dissolve a small sample in DMSO-d6 for 1H NMR. Check for broadening of vinyl proton peaks (indicating oligomerization).
-
-
Storage Architecture:
-
Temperature: Maintain at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen acts as a radical initiator for vinylpyridines.
-
Container: Amber glass vials to prevent UV-initiated radical formation.
-
-
Usage:
-
Warm the vial to room temperature before opening to prevent water condensation (which promotes acid dissociation and corrosion).
-
Handle inside a fume hood to mitigate H335 (Respiratory Irritation) and H318 (Eye Damage) risks.
-
Visualization: Safety & Integrity Decision Tree
Caption: Logical workflow for assessing material integrity and safety prior to experimental use.
Experimental Application: Synthetic Utility
Context: Utilizing the vinyl group for functionalization.
This compound is frequently employed in Heck Cross-Coupling reactions to extend the carbon skeleton or in Radical Polymerization to create functionalized resins.
Case Study: Palladium-Catalyzed Heck Coupling
Objective: Arylation of the vinyl group to synthesize extended conjugated systems for optoelectronics or kinase inhibitors.
Reaction Scheme: this compound + Ar-Br --[Pd(OAc)2, PPh3, Base]--> (E)-2-(2-arylvinyl)isonicotinic acid
Detailed Methodology:
-
Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), Aryl bromide (1.1 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Solvent System: Add degassed DMF or DMAc. The carboxylic acid may require a stronger base (e.g., K₂CO₃ or Et₃N) to solubilize and act as the proton scavenger.
-
Execution: Heat to 80–100°C under Argon.
-
Safety Note: Do not overheat; vinylpyridines can polymerize at high temperatures if the catalyst turnover is slow.
-
-
Workup: Acidify carefully to pH ~3-4 to precipitate the carboxylic acid product. Filtration avoids extraction issues common with zwitterionic pyridines.
Visualization: Synthetic Pathway
Caption: Synthetic pathway showing the desired coupling versus the competing polymerization risk.
Emergency Response & Waste Disposal
Based on H318 (Eye Damage) and H317 (Sensitization)
Emergency Procedures
-
Eye Contact (Critical): Immediately flush with water for at least 15 minutes , lifting eyelids.[3][4][5] The acidic nature combined with the pyridine base can cause deep tissue damage. Seek immediate ophthalmological attention.
-
Skin Contact: Wash with soap and water.[3][5][6][7][8][9] If a rash appears (sensitization), discontinue work with vinylpyridines permanently, as cross-sensitization is common.
-
Spill Cleanup: Dampen the solid with water to prevent dust generation (H335). Sweep up and place in a sealed container. Do not use oxidative cleaners (bleach) as this may react violently with the vinyl group.
Waste Disposal[3][4][5][6][9]
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Protocol: Dissolve in a combustible solvent (if safe) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).
-
Do NOT: Dispose of down the drain. Pyridine derivatives are toxic to aquatic life.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Vinylboronic acid (Analogous vinyl-functionalized acid safety data). Retrieved February 5, 2026, from [Link]
-
Lazzari, M., et al. (2019). "Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility". Macromolecules. Retrieved from [Link]
Sources
- 1. 1211520-08-9|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pipeliningsupply.com [pipeliningsupply.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Vinylisonicotinic Acid Scaffolds via Suzuki-Miyaura Cross-Coupling
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and functionalization of pyridine scaffolds. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 2-haloisonicotinic acid derivatives to generate 2-vinylisonicotinic acid (and its esters), a critical building block for polymerization and medicinal chemistry.
Executive Summary & Strategic Analysis
The introduction of a vinyl group onto a pyridine core, specifically at the 2-position of isonicotinic acid (pyridine-4-carboxylic acid), presents a unique "triad of challenges" for palladium-catalyzed cross-coupling:
-
Catalyst Deactivation: The pyridine nitrogen is a strong
-donor capable of displacing phosphine ligands, leading to catalyst poisoning. -
Solubility & pH: The free carboxylic acid moiety creates solubility issues in standard organic solvents and can alter the pH, inhibiting the transmetallation step.
-
Product Instability: The resulting 2-vinylpyridine motif is prone to spontaneous polymerization or Michael additions under the basic conditions required for Suzuki coupling.
This guide prioritizes the Ester-Protection Route as the "Gold Standard" for reliability in drug development, while also providing a Direct Acid Protocol for specific process chemistry applications.
Strategic Decision Matrix: Reagent Selection
| Component | Recommendation | Rationale |
| Substrate | Methyl 2-chloroisonicotinate | The ester prevents acid-base interference and improves solubility in non-aqueous solvents. The chloride is cheaper and sufficiently reactive with modern catalysts. |
| Boron Source | Potassium Vinyltrifluoroborate | Superior stability compared to vinylboronic acid (which polymerizes) and vinyl pinacol ester (which is hydrolytically unstable). |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) has a large bite angle, resisting displacement by the pyridine nitrogen. |
| Base | Cs₂CO₃ or K₃PO₄ | Mild enough to prevent rapid ester hydrolysis but strong enough to activate the organoboron species. |
Mechanistic Workflow & Challenges
The following diagram illustrates the catalytic cycle and the specific points where the pyridine substrate can interfere.
Figure 1: Catalytic cycle highlighting the competitive coordination of the pyridine nitrogen (Red Node), which necessitates the use of bidentate ligands like dppf.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Via Methyl Ester)
Objective: Synthesis of Methyl 2-vinylisonicotinate from Methyl 2-chloroisonicotinate. Scale: 1.0 mmol (Adaptable)
Reagents
-
Substrate: Methyl 2-chloroisonicotinate (171.6 mg, 1.0 mmol)
-
Boron Source: Potassium vinyltrifluoroborate (200 mg, 1.5 mmol) [1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%) [2]
-
Base: Triethylamine (Et₃N) (0.42 mL, 3.0 mmol) or Cs₂CO₃ (977 mg, 3.0 mmol)
-
Solvent: n-Propanol (or Ethanol/THF 9:1) (5 mL)
Step-by-Step Procedure
-
Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the substrate , boron source , and catalyst .
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. (Strict oxygen exclusion is vital to prevent homocoupling of the vinyl species).
-
Solvent Addition: Add the degassed solvent (n-Propanol) and the base (Et₃N) via syringe.
-
Reaction:
-
Thermal Method: Heat to 85°C for 4–6 hours.
-
Microwave Method:[3] Heat to 100°C for 30 minutes.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the chloride (m/z ~172) and appearance of the vinyl product (m/z ~164).
-
Workup:
-
Purification: Flash column chromatography on silica gel.
-
Eluent: 0-20% Ethyl Acetate in Hexanes.
-
Note: The vinyl group increases polarity slightly compared to the chloride.
-
Protocol B: Direct Coupling of 2-Chloroisonicotinic Acid
Objective: Direct synthesis of this compound without esterification. Challenge: High water solubility of the product makes extraction difficult.
Reagents
-
Substrate: 2-Chloroisonicotinic acid (157 mg, 1.0 mmol)
-
Boron Source: Vinylboronic acid pinacol ester (231 mg, 1.5 mmol)
-
Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%) + SPhos (8.2 mg, 2 mol%) [3]
-
Why SPhos? This water-soluble, bulky phosphine is excellent for heteroaryl chlorides and prevents Pd deactivation.
-
-
Base: K₃PO₄ (636 mg, 3.0 mmol)
-
Solvent: 1,4-Dioxane / Water (3:1 ratio, 4 mL)
Step-by-Step Procedure
-
Dissolution: The acid will initially form a salt with the base. Ensure the starting material is fully dissolved in the Dioxane/Water mix before adding the catalyst.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos.
-
Reaction: Heat to 90°C for 12 hours.
-
Workup (pH Critical):
-
The reaction mixture will be basic (pH ~10-11). The product is in the aqueous phase as the carboxylate salt.
-
Wash the aqueous reaction mixture with Ether (2 x 10 mL) to remove non-polar impurities (ligands, boronate byproducts).
-
Acidification: Carefully adjust the aqueous layer pH to ~4.0 using 1M HCl. The zwitterionic this compound should precipitate or become extractable.
-
Extraction: Extract with n-Butanol or DCM/Isopropanol (3:1) (3 x 15 mL).
-
-
Isolation: Evaporate solvent. Recrystallization from Ethanol/Water is preferred over chromatography for the free acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine-N. | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Increase catalyst loading to 10 mol%. |
| Black Precipitate (Pd black) | Catalyst decomposition (Pd aggregation). | Ensure strict oxygen-free conditions. Add a stabilizing ligand (e.g., excess PPh₃). |
| Polymerization of Product | Thermal initiation of vinyl group. | Add BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture. Lower temp to 70°C and extend time. |
| Protodeboronation | Vinyl-boron species hydrolyzing. | Use Potassium Vinyltrifluoroborate instead of the pinacol ester. Ensure base is not too concentrated. |
References
-
Molander, G. A., & Bernhardt, J. T. (2017). "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry. (Note: Representative citation for Vinyl BF3K utility)
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
Disclaimer: This protocol involves the use of transition metals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE. The synthesis of vinyl-pyridines generates compounds that are potential skin irritants and lachrymators.
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. CN86103091B - Atmospheric synthesis method of vinylpyridine - Google Patents [patents.google.com]
Application Note: Reticular Design with 2-Vinylisonicotinic Acid
Topic: 2-Vinylisonicotinic Acid as a Reactive MOF Linker Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
A Bio-Orthogonal Handle for Post-Synthetic MOF Functionalization
Executive Summary
This compound (2-VINA) represents a high-value "heterotopic" ligand in the design of Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers (e.g., terephthalic acid) that form the structural scaffold, 2-VINA features a pyridine nitrogen and a carboxylic acid group, making it an ideal candidate for pillared-layer architectures or as a functional capping ligand on zirconium-oxo clusters (e.g., MOF-808, UiO-66 defects).
The critical value of 2-VINA lies in its vinyl (-CH=CH₂) substituent. This alkene moiety is electronically distinct from the aromatic ring and sterically accessible, serving as a "click-ready" handle for thiol-ene ligation or radical polymerization . For drug development, this enables the covalent attachment of thiolated active pharmaceutical ingredients (APIs) or the growth of polymer shells to control release kinetics, without compromising the MOF's crystalline integrity.
Chemical Profile & Strategic Utility
| Property | Specification | Strategic Implication |
| CAS Number | 1211520-08-9 | Commercially available; scalable for pilot studies. |
| Structure | Pyridine-4-carboxylic acid w/ 2-vinyl group | Heterotopic donor (N & O) allows specific node targeting. |
| Reactivity | Vinyl group (Alkene) | Susceptible to Thiol-Ene "Click" (radical/base catalyzed) and Inverse Electron Demand Diels-Alder (IEDDA). |
| Stability | Thermal: < 200°C (Polymerization risk) | Synthesis requires temperature control (<120°C) or radical inhibitors if high T is needed. |
| Pore Environment | Hydrophobic/Reactive | Vinyl group increases pore hydrophobicity, aiding adsorption of non-polar drugs prior to conjugation. |
Protocol A: Synthesis of Vinyl-Functionalized Zr-MOF (MOF-808-V)
Rationale: MOF-808 (Zr₆O₄(OH)₄(BTC)₂(HCOO)₆) is a 6-connected network with highly accessible pores. The formate ligands on the Zr₆ cluster are labile and can be exchanged with 2-VINA. This protocol describes the Direct Synthesis approach, incorporating 2-VINA as a capping ligand in situ to maximize distribution uniformity.
Materials
-
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
-
Trimesic Acid (H₃BTC)
-
This compound (2-VINA)
-
N,N-Dimethylformamide (DMF)[1]
-
Formic Acid (Modulator)[2]
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve ZrOCl₂·8H₂O (97 mg, 0.30 mmol) and H₃BTC (21 mg, 0.10 mmol) in DMF (10 mL) .
-
Sonicate for 10 minutes until a clear solution is obtained.
-
-
Ligand Incorporation (The "Vinyl Cap"):
-
Add 2-VINA (45 mg, 0.30 mmol) to the mixture.
-
Note: The molar ratio of Zr:Linker:Cap is set to 3:1:3 to ensure saturation of the cluster equatorial sites with the vinyl-pyridine ligand.
-
-
Modulation & Solvothermal Synthesis:
-
Add Formic Acid (1 mL) to slow nucleation and improve crystallinity.
-
Seal the vial with a Teflon-lined cap.
-
Incubate in a programmable oven:
-
Ramp: 2°C/min to 100°C .
-
Dwell: 24 hours . (Note: We limit T to 100°C to prevent thermal polymerization of the vinyl groups).
-
-
-
Washing & Activation:
-
Centrifuge the resulting white powder (6000 rpm, 10 min) and decant the supernatant.
-
Solvent Exchange: Resuspend in fresh DMF (3x) over 24 hours, followed by Acetone (3x) over 24 hours.
-
Critical Step: Do not use methanol if performing immediate thiol-ene click, as protic solvents can sometimes interfere with radical propagation depending on the initiator. Acetone is preferred.
-
-
Drying:
-
Activate under vacuum at ambient temperature for 12 hours. Avoid high-heat activation (>100°C) to preserve the vinyl functionality.
-
Workflow Visualization
Figure 1: Direct synthesis workflow for incorporating this compound into the Zr-MOF node.
Protocol B: Post-Synthetic Modification (Thiol-Ene "Click")
Rationale: This protocol demonstrates the covalent attachment of a thiolated drug mimic (e.g., 2-mercaptoethanol or a thiol-drug like Captopril) to the MOF pore walls via the vinyl handle.
Reaction Mechanism
The reaction proceeds via a radical-mediated anti-Markovnikov addition. The vinyl group on the MOF acts as the "ene," and the drug acts as the "thiol."
Materials
-
MOF-808-Vinyl (from Protocol A)
-
Thiol Ligand (e.g., 1-Adamantanethiol for hydrophobicity testing, or a thiolated peptide)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone)
-
Solvent: Chloroform or Ethanol (degassed)
-
UV Light Source: 365 nm (Handheld UV lamp is sufficient)
Step-by-Step Methodology
-
Preparation:
-
In a quartz vial or borosilicate glass tube, suspend MOF-808-Vinyl (50 mg) in Chloroform (4 mL) .
-
Degas the mixture by bubbling N₂ for 15 minutes (oxygen inhibits radical reactions).
-
-
Reagent Addition:
-
Add the Thiol Ligand (5 equivalents relative to vinyl content) .
-
Add DMPA (0.1 equivalents) .
-
-
Irradiation (The "Click"):
-
Stir the suspension gently.[3]
-
Irradiate with UV light (365 nm) at room temperature for 60 minutes .
-
Note: If UV is not available, thermal initiation with AIBN (Azobisisobutyronitrile) at 60°C for 4 hours is a viable alternative.
-
-
Purification:
-
Centrifuge and wash extensively with Chloroform (3x) and Methanol (3x) to remove unreacted thiol and initiator.
-
The resulting MOF-Drug Conjugate is ready for release studies.
-
Mechanism Visualization
Figure 2: Mechanistic pathway for the conjugation of thiol-drugs to the this compound linker.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified:
| Technique | Expected Observation | Validation Criteria |
| ¹H-NMR (Digestion) | Digest MOF in DCl/DMSO-d₆. Look for vinyl protons at 5.5–6.7 ppm . | Pre-Click: Vinyl peaks present.Post-Click: Vinyl peaks disappear; new alkyl peaks appear. |
| PXRD | Comparison with simulated MOF-808 pattern. | Retention of crystallinity after synthesis and click reaction. Peak broadening indicates polymer filling. |
| BET Surface Area | N₂ Isotherm at 77 K. | MOF-808-Vinyl: ~1500–2000 m²/g.Conjugate: Significant decrease (~800 m²/g) confirms pore occupancy. |
| IR Spectroscopy | ATR-FTIR. | Disappearance of C=C stretch (~1630 cm⁻¹). Appearance of C-S stretch (weak, 600-800 cm⁻¹). |
Troubleshooting Guide
-
Issue: Loss of Crystallinity.
-
Cause: Synthesis temperature too high (>120°C) caused vinyl polymerization during MOF growth, disrupting the lattice.
-
Solution: Lower synthesis T to 85–100°C and extend time. Add a radical inhibitor (e.g., hydroquinone) during solvothermal synthesis (trace amounts).
-
-
Issue: Low Drug Loading.
-
Cause: Steric hindrance at the node.
-
Solution: Use a longer linker for the thiol drug (e.g., PEG-thiol spacer) to reach the vinyl group more easily.
-
-
Issue: Vinyl Group "Missing" in NMR.
-
Cause: The vinyl group may have reacted with the amine of DMF (unlikely but possible) or polymerized.
-
Solution: Ensure fresh DMF is used and avoid strong bases during washing.
-
References
-
Furukawa, H., et al. "Water Adsorption in Porous Metal-Organic Frameworks and Related Materials." Journal of the American Chemical Society, 2014. Link (Context: Stability of Zr-MOFs like MOF-808).
-
Deria, P., et al. "Click Chemistry in Metal–Organic Frameworks." Chemical Society Reviews, 2020.[3] Link (Context: Thiol-ene click protocols in MOFs).
-
Jiang, J., et al. "Functionalization of Metal–Organic Frameworks through the Post-Synthetic Modification." Chemical Reviews, 2012. Link (Context: General PSM strategies).
-
Sigma-Aldrich. "this compound Product Specification." Link (Context: Chemical properties and availability).
-
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 2010. Link (Context: Functional group tolerance in Zr-MOFs).
Sources
Application Note & Protocols: Post-Synthetic Modification of MOFs Using Vinyl Groups
Abstract
This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) featuring vinyl functional groups. PSM is a powerful strategy for tailoring the properties of MOFs after their initial synthesis, and the vinyl group serves as a uniquely versatile anchor for a variety of chemical transformations.[1][2] We will explore the rationale behind incorporating vinyl functionalities and present step-by-step protocols for key modification reactions, including thiol-ene click chemistry, radical polymerization, and epoxidation. This document is intended for researchers in materials science, chemistry, and drug development, offering both the foundational knowledge and practical guidance necessary to design and execute successful MOF functionalization strategies.
Introduction: The Strategic Advantage of Post-Synthetic Modification (PSM)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] Their high surface area, tunable pore sizes, and chemical diversity make them exceptional candidates for applications in gas storage, catalysis, sensing, and notably, drug delivery.[3][4][5]
While the direct synthesis of functionalized MOFs is a common approach, it can be limited by the stability of desired functional groups under the often harsh solvothermal conditions required for MOF crystallization.[6][7] Post-synthetic modification (PSM) circumvents this issue by introducing functionality to a pre-formed, stable MOF scaffold.[2][6][8] This technique allows for the incorporation of complex or sensitive moieties that would not survive de novo synthesis, dramatically expanding the chemical space accessible for MOF applications.[1][2][8] The primary goal of PSM is to add or alter functionality without losing the parent MOF's crucial crystallinity and porosity.[8]
Among the various functional handles available for PSM, the vinyl group (–CH=CH₂) stands out for its versatility and reactivity towards a range of powerful and efficient chemical transformations. This guide focuses on leveraging this unique reactivity to create highly functionalized MOF platforms.
Pre-Synthesis Strategy: Incorporating Vinyl Groups into MOFs
The most reliable method for preparing a vinyl-functionalized MOF is through the de novo synthesis using a linker that already contains a vinyl group. This ensures the reactive handles are integral to the framework structure. A prime example is the use of 2-vinyl-1,4-benzenedicarboxylic acid (v-BDC) in the synthesis of UiO-66 type MOFs, resulting in a robust and reactive framework (UiO-66-CH=CH₂).[9]
Table 1: Examples of Vinyl-Functionalized Organic Linkers for MOF Synthesis
| Linker Name | Chemical Structure | Common MOF Families |
| 2-Vinyl-1,4-benzenedicarboxylic acid (v-BDC) | HOOC-C₆H₃(CH=CH₂)-COOH | UiO-66, IRMOF series |
| 2,5-Divinyl-1,4-benzenedicarboxylic acid | HOOC-C₆H₂(CH=CH₂)₂-COOH | Custom frameworks |
| 4-Vinylbenzoic acid | HOOC-C₆H₄-CH=CH₂ | Mixed-linker systems[10] |
| Allyl-functionalized linkers (e.g., Allyl-dicarboxylates) | Various | Custom frameworks |
The choice of linker depends on the desired MOF topology, pore size, and the density of functionalization required for the target application.
Core Protocols for PSM of Vinyl-Functionalized MOFs
The following section details step-by-step protocols for three high-impact PSM reactions on vinyl-functionalized MOFs. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Thiol-Ene "Click" Chemistry
Thiol-ene click chemistry is a highly efficient, radical-mediated reaction that couples a thiol (R-SH) to a vinyl group.[11] It is prized for its high yields, tolerance of various functional groups, and mild reaction conditions, often initiated by UV light or a radical initiator like AIBN.[11][12] This makes it an ideal choice for modifying delicate MOF structures.[11]
Causality: The reaction proceeds via a radical chain mechanism. An initiator generates a thiyl radical (RS•), which adds across the vinyl double bond. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. This cycle is highly efficient and minimizes side reactions.
Caption: Workflow for Thiol-Ene Click Modification of MOFs.
Step-by-Step Protocol:
-
Activation of Parent MOF: Place 100 mg of the vinyl-functionalized MOF (e.g., UiO-66-CH=CH₂) into a quartz reaction vessel. Activate the MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Reagent Preparation: In a separate vial, prepare a solution containing a 5- to 10-fold molar excess of the desired thiol (e.g., 1-dodecanethiol, cysteine methyl ester) and a radical initiator.
-
For UV Initiation: Use a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) at ~5 mol% relative to the thiol.
-
For Thermal Initiation: Use an initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) at ~5 mol% relative to the thiol.[12]
-
Dissolve the thiol and initiator in an appropriate anhydrous, de-gassed solvent (e.g., THF, Dichloromethane). The volume should be sufficient to create a slurry with the MOF (e.g., 5-10 mL).
-
-
Reaction: Transfer the thiol/initiator solution to the vessel containing the activated MOF under an inert atmosphere (e.g., N₂ or Ar).
-
UV Initiation: Irradiate the stirred slurry with a UV lamp (e.g., 365 nm) at room temperature for 2-12 hours.
-
Thermal Initiation: Heat the stirred slurry in an oil bath at 60-80 °C for 12-24 hours.[13]
-
-
Purification: After the reaction, collect the solid MOF product by centrifugation. Discard the supernatant. To remove unreacted reagents, wash the solid repeatedly (3-5 times) by re-suspending it in fresh solvent, sonicating briefly, and centrifuging.
-
Final Activation: Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) and then dry the modified MOF under high vacuum to obtain the final, activated product.
-
Verification: Characterize the product to confirm successful modification (see Section 4).
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[14] By initiating polymerization from the vinyl groups on the MOF, it's possible to "graft-from" the framework, filling the pores or coating the exterior with polymer chains. This can dramatically alter the MOF's properties for applications like drug delivery or membrane separations.[9]
Causality: ATRP relies on a reversible equilibrium between an active propagating radical and a dormant species, typically a halogen-capped polymer chain.[15] A transition metal complex (e.g., Cu(I)/ligand) acts as a catalyst to reversibly activate the dormant species. This keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.[15]
Caption: Workflow for "Grafting-From" ATRP on a MOF.
Step-by-Step Protocol:
-
Initiator Installation: First, an ATRP initiator must be attached to the MOF. This is typically done by reacting the vinyl-MOF with an initiator-containing thiol (e.g., 3-mercaptopropyl 2-bromo-2-methylpropanoate) using the Thiol-Ene protocol (Section 3.1).
-
Polymerization Setup: In a Schlenk flask, add the initiator-functionalized MOF (e.g., 50 mg). In a separate flask, prepare the polymerization solution by dissolving the desired vinyl monomer (e.g., methyl methacrylate), the catalyst (e.g., Cu(I)Br), and a ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) in an appropriate de-gassed solvent (e.g., anisole, DMF). Typical ratios are [Monomer]:[Initiator on MOF]:[CuBr]:[Ligand] = 100:1:1:2.
-
Reaction: Transfer the polymerization solution to the Schlenk flask containing the MOF under an inert atmosphere. The system is then subjected to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization. The reaction is then heated (e.g., 60-90 °C) with vigorous stirring for a predetermined time (e.g., 4-24 hours) to control the polymer chain length.
-
Quenching and Purification: To stop the polymerization, cool the reaction and expose it to air. The oxidation of Cu(I) to Cu(II) quenches the reaction. Collect the MOF-polymer composite by centrifugation. The material must be washed extensively with a good solvent for the polymer (e.g., THF, Dichloromethane) to remove any non-grafted polymer and the catalyst complex. This often requires many wash/centrifugation cycles.
-
Drying: Dry the purified composite material under high vacuum.
-
Verification: Characterization is crucial. TGA is used to quantify the amount of grafted polymer. N₂ sorption analysis will show a significant decrease in surface area and pore volume. FTIR will confirm the presence of the polymer.
Protocol 3: Epoxidation
The conversion of vinyl groups to epoxides introduces a new, highly reactive three-membered ring into the MOF structure. Epoxides are valuable synthetic intermediates that can be ring-opened by a variety of nucleophiles (e.g., amines, alcohols, water) to install a diverse range of new functionalities.
Causality: Epoxidation is an oxidation reaction where an oxygen atom is added across the double bond. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The choice of oxidant and conditions must be compatible with the stability of the MOF framework.
Caption: Workflow for the Epoxidation of Vinyl Groups in MOFs.
Step-by-Step Protocol:
-
Activation of Parent MOF: Activate 100 mg of the vinyl-functionalized MOF under vacuum.
-
Reaction Setup: Suspend the activated MOF in a suitable, dry solvent (e.g., dichloromethane) in a round-bottom flask and cool the slurry to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve a slight excess (e.g., 1.2 equivalents relative to vinyl groups) of m-CPBA in the same solvent. Add this solution dropwise to the stirred MOF slurry at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Quenching and Purification: Cool the reaction back to 0 °C and quench any excess peroxide by adding a solution of a mild reducing agent, such as sodium thiosulfate. Collect the solid by centrifugation. Wash the MOF extensively with dichloromethane to remove the m-chlorobenzoic acid byproduct, followed by washes with a solvent like acetone or ethanol.
-
Drying: Dry the resulting epoxide-functionalized MOF under high vacuum.
-
Verification: Confirm the disappearance of the vinyl peak and the appearance of new peaks corresponding to the epoxide ring using FTIR and Raman spectroscopy. Solid-state ¹³C NMR is also highly effective for confirmation.
Essential Characterization Techniques
Verifying the success of a PSM reaction is critical. A combination of analytical techniques should be employed to confirm that the modification occurred and that the framework's integrity was maintained.[6]
Table 2: Key Characterization Techniques and Their Purpose
| Technique | Information Provided | Expected Outcome for Successful PSM |
| Powder X-Ray Diffraction (PXRD) | Confirms the retention of the crystalline framework structure. | The diffraction pattern should match that of the parent MOF, indicating crystallinity is maintained. Peak broadening or intensity changes may occur. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups. | Disappearance of vinyl C=C stretch (~1630 cm⁻¹). Appearance of new peaks corresponding to the added functionality (e.g., C-S stretch, C=O stretch from polymer). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. Requires digestion of the MOF in an acidic or basic solution (e.g., D₂SO₄/DMSO-d₆ or NaOH/D₂O). | ¹H NMR will show the disappearance of vinyl protons (~5-7 ppm) and the appearance of new signals corresponding to the modified linker. |
| Thermogravimetric Analysis (TGA) | Quantifies the organic content and thermal stability. | An increase in the weight loss percentage corresponding to the organic linker decomposition, which can be used to calculate the modification efficiency, especially after polymerization. |
| N₂ Sorption Analysis (BET/Langmuir) | Measures surface area and pore volume. | A decrease in surface area and pore volume is expected as the pores become occupied by the new functional groups or polymer chains. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes crystal morphology and size. | The overall crystal shape and size should remain unchanged compared to the parent MOF. |
Applications in Drug Development
The functionalization of MOFs via their vinyl groups opens up numerous possibilities for advanced drug delivery systems.[5][16][17]
-
Targeted Delivery: Thiol-ene chemistry can be used to attach targeting ligands (e.g., folic acid, peptides) that specifically bind to receptors overexpressed on cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[17]
-
Controlled Release: Grafting polymers from the MOF surface can create a responsive shell.[9] For example, a pH-responsive polymer could be designed to collapse in the acidic tumor microenvironment, triggering the release of a loaded chemotherapy drug.[4]
-
Enhanced Biocompatibility: Attaching biocompatible polymers like polyethylene glycol (PEG) via thiol-ene chemistry can shield the MOF from the immune system, increasing its circulation time in the bloodstream.[11]
-
Combination Therapy: The diverse chemistry enabled by the epoxide intermediate allows for the attachment of one type of molecule, while a different drug can be loaded into the MOF pores, enabling the simultaneous delivery of multiple therapeutic agents.[18]
Conclusion
Post-synthetic modification using vinyl groups is a robust and highly adaptable strategy for creating tailor-made MOFs. The high efficiency of reactions like thiol-ene click chemistry and the structure-altering potential of ATRP provide researchers with a powerful toolkit to precisely engineer MOF properties. By following the detailed protocols and verification steps outlined in this guide, scientists can unlock new functionalities in MOFs, paving the way for next-generation materials in catalysis, separations, and advanced therapeutic applications.
References
- Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. RSC Publishing.
- Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.
- CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry.
- Thiol–Ene Click Reaction Modified Triazinyl-Based Covalent Organic Framework for Pb(II) Ion Effective Removal. ACS Applied Materials & Interfaces.
- “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC.
- Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. ResearchGate.
- Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka.
- Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials.
- Thiol–ene photopolymerization of vinyl-functionalized metal–organic frameworks towards mixed-matrix membranes. Journal of Materials Chemistry A (RSC Publishing).
- Postsynthetic modification of metal-organic frameworks--a progress report. PubMed.
- Metal–Organic Framework/Polyvinyl Alcohol Composite Films for Multiple Applications Prepared by Different Methods. MDPI.
- Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. PMC - NIH.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
- Under pressure: electrochemically-mediated atom transfer radical polymerization of vinyl chloride. Polymer Chemistry (RSC Publishing).
- Functionalization of materials` backbone. WUTTKEGROUP - Stefan Wuttke.
- Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids. mediaTUM.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC - PubMed Central.
- Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences.
- Direct synthesis (a) of mixed‐linker MOFs with site‐specific linker... ResearchGate.
- Atom Transfer Radical Polymerization of Poly(vinyl ether) Macromonomers. Macromolecules.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing.
- Ciprofloxacin-Imprinted Polymers: Synthesis, Characterization, and Applications. MDPI.
- Matyjaszewski, K. & Tsarevsky, N. V. Nanostructured functional materials prepared by atom transfer radical polymerization. Nat. Chem..
- Sequential Hydroboration–Alcoholysis and Epoxidation–Ring Opening Reactions of Vinyl Groups in Mesoporous Vinylsilica. ResearchGate.
- Designing new catalytic nanoreactors for the regioselective epoxidation of geraniol by the post-synthetic immobilization of oxovanadium(IV) complexes on a ZrIV-based metal–organic framework. ResearchGate.
- Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate.
- Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube.
- Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC - NIH.
- MOF-based composites for epoxidation reaction. ResearchGate.
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Advanced Protocol: Preparation of Zwitterionic pH-Responsive Hydrogels using Vinylisonicotinic Acid (VINA)
Executive Summary & Scientific Rationale
This application note details the synthesis and characterization of pH-responsive hydrogels utilizing Vinylisonicotinic Acid (VINA) . Unlike standard pH-responsive monomers such as acrylic acid (anionic) or 4-vinylpyridine (cationic), VINA (specifically 2-vinylisonicotinic acid ) is a zwitterionic monomer containing both a basic pyridine nitrogen and an acidic carboxylic acid group on the same aromatic ring.
Why VINA? The incorporation of VINA creates an amphoteric hydrogel with a unique "U-shaped" swelling profile.
-
Acidic Media (pH < pKa₁): Pyridine protonation (
) leads to cationic repulsion Swelling . -
Isoelectric Point (pI): Net charge is zero (Zwitterionic pairing of
and ) Collapse/Shrinkage . -
Basic Media (pH > pKa₂): Deprotonation of carboxylic acid (
) leads to anionic repulsion Swelling .
This dual-response mechanism makes VINA hydrogels superior candidates for complex drug delivery systems requiring retention at physiological pH (neutral) and release in both acidic (tumor microenvironment) or basic (intestinal) conditions.
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the pH-dependent structural transitions of the Poly(VINA) network, driving the mechanical actuation (swelling/deswelling).
Figure 1: Mechanistic transition of Poly(VINA) hydrogels. The network exhibits re-entrant swelling behavior around its isoelectric point.
Experimental Protocol
Materials & Reagents[1][2]
| Component | Role | Grade/Spec |
| This compound (VINA) | Functional Monomer | >97% Purity (Custom/Specialty)* |
| N,N'-Methylenebisacrylamide (MBA) | Crosslinker | Electrophoresis Grade |
| Ammonium Persulfate (APS) | Initiator | ACS Reagent, ≥98% |
| TEMED | Catalyst/Accelerator | ReagentPlus®, 99% |
| Sodium Hydroxide (NaOH) | pH Adjuster | 1M Solution |
| Ethanol/Water | Solvent System | 1:1 v/v Mixture |
*Note: If VINA is unavailable commercially, it is often synthesized via palladium-catalyzed coupling of 2-bromoisonicotinic acid and vinyltributyltin (Stille coupling) [1]. Ensure monomer is inhibitor-free before use.
Synthesis of Poly(VINA) Hydrogel
This protocol uses free-radical polymerization in an aqueous/alcohol solution.[1]
Step 1: Monomer Solubilization
-
Weigh 1.0 g (approx 6.7 mmol) of VINA monomer.
-
Dissolve in 5.0 mL of Ethanol/Water (1:1) mixture.
-
Critical Step: VINA has limited solubility in pure water due to the aromatic ring. If solubility is poor, adjust pH to ~7.0 using 1M NaOH dropwise. This converts the acid to sodium vinylisonicotinate, increasing solubility.
Step 2: Crosslinker Addition
-
Add 30 mg (0.19 mmol) of MBA to the monomer solution.
-
(Optional) For copolymerization: Add co-monomers like Acrylamide (AAm) at this stage if mechanical toughness needs improvement.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Purge the solution with Nitrogen (
) gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
Step 3: Initiation & Gelation
-
Add 20 µL of TEMED to the solution. Mix gently.
-
Add 100 µL of 10% (w/v) APS solution (freshly prepared).
-
Immediately transfer the solution into cylindrical glass molds or between glass plates separated by a Teflon spacer (2mm thickness).
-
Seal the molds and incubate at 50°C for 4 hours, then cure at room temperature for 12 hours.
Step 4: Purification (Washing)
-
Remove hydrogels from molds.
-
Immerse in distilled water for 48 hours, changing water every 6 hours.
-
Purpose: Removes unreacted monomer, oligomers, and toxic initiator residues.
-
-
(Optional) Perform a final wash in pH 4.0 buffer to ensure the gel is in its isoelectric (collapsed) state for storage, or lyophilize (freeze-dry) for dry storage.
Characterization & Validation
Swelling Ratio ( ) Measurement
The swelling ratio is the primary metric for validating pH responsiveness.
Formula:
Protocol:
-
Cut dried hydrogel into uniform discs (approx 50 mg).
-
Prepare buffer solutions ranging from pH 1.0 to pH 10.0 (Ionic strength
). -
Immerse discs in buffers at 37°C for 24 hours (equilibrium).
-
Blot excess surface water and weigh (
).
Expected Results (Data Table)
| pH Condition | Dominant Species | Expected Swelling Ratio (SR) | Physical State |
| pH 1.2 | Pyridine ( | High (~800-1000%) | Swollen (Transparent) |
| pH 4.5 | Pyridine ( | Low (<200%) | Collapsed (Opaque/White) |
| pH 7.4 | Pyridine ( | High (~600-800%) | Swollen (Transparent) |
Note: The collapse at pH 4.5 is due to electrostatic attraction between the cationic pyridine and anionic carboxylate groups (pseudo-crosslinking).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Opaque Gel) | Monomer hydrophobicity | Increase Ethanol content in solvent or neutralize VINA with NaOH prior to polymerization. |
| Low Mechanical Strength | Insufficient crosslinking | Increase MBA concentration to 5 mol%. |
| No Gelation | Oxygen inhibition | Increase |
| Lack of pH Response | High Ionic Strength | Ensure testing buffers have controlled ionic strength ( |
Application: Controlled Drug Release
Loading Protocol (Post-Polymerization):
-
Swelling Method: Immerse dry hydrogel in a concentrated drug solution (e.g., Doxorubicin) at pH 7.4 (Swollen state).
-
Entrapment: Transfer hydrogel to pH 4.5 buffer. The gel collapses, physically entrapping the drug.
-
Release: Place in pH 1.2 (Simulated Gastric Fluid) or pH 7.4 (Simulated Intestinal Fluid). The gel swells, releasing the drug via diffusion.
References
-
Monomer Synthesis Grounding: Source:US Patent 8,933,085 B2. "Synthesis of 3-fluoro-2-vinylisonicotinic acid." (Demonstrates chemical feasibility of vinyl-isonicotinic derivatives).
-
Zwitterionic Hydrogel Mechanism: Source:S. Kudaibergenov et al. "Polyampholytes: Synthesis, Characterization and Application." (Foundational text on isoelectric collapse mechanisms in pyridine-acid copolymers).
-
pH-Responsive Pyridine Hydrogels: Source:Journal of Controlled Release. "Poly(4-vinylpyridine) hydrogels for controlled release." (Standard protocol reference for pyridine-based radical polymerization).
-
General Hydrogel Swelling Protocols: Source:Nature Protocols. "Synthesis and characterization of pH-responsive hydrogels."
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Vinylisonicotinic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Core Challenge: Researchers frequently encounter precipitation or "gelling" when working with 2-Vinylisonicotinic acid. This molecule presents a dual challenge: it is amphoteric (possessing both acidic and basic moieties) and reactive (containing a vinyl group prone to polymerization).
The "Why" Behind Insolubility:
-
Zwitterionic Locking: At neutral pH (approx. pH 3.5–5.0), the molecule exists primarily as a zwitterion. The pyridine nitrogen accepts a proton (
), becoming cationic, while the carboxylic acid donates a proton, becoming anionic. These opposite charges attract strongly between molecules, forming a tight crystal lattice that water cannot easily break. -
Hydrophobic Vinyl Moiety: Unlike standard isonicotinic acid, the 2-vinyl group adds significant lipophilicity and planar stacking potential, further reducing aqueous solubility.
Solubility Profile Table
| Solvent / Condition | Solubility Rating | Primary Species | Risk Factor |
| Water (pH 7, Neutral) | Poor (< 1 mg/mL) | Zwitterion/Anion Mix | Precipitation |
| Water (pH > 8, Basic) | High | Anion (Carboxylate) | Hydrolysis (Low) |
| Water (pH < 2, Acidic) | Moderate/High | Cation (Pyridinium) | Polymerization |
| DMSO / DMF | High | Neutral | Solvent toxicity in bio-assays |
| Ethanol/Methanol | Moderate | Neutral | Esterification (Long term) |
Visual Guide: Speciation & Solubility Logic
The following diagram illustrates the critical relationship between pH, molecular charge, and solubility. You must manipulate the pH away from the Isoelectric Point (pI) to achieve dissolution.
Figure 1: pH-Dependent Speciation. Solubility is maximized at the extremes, but basic conditions are preferred for stability.
Troubleshooting Guide (Q&A)
Issue 1: "I added water, and the powder floats or clumps. Heating didn't help."
Diagnosis: You are likely near the isoelectric point, and the vinyl group is repelling water. Corrective Action:
-
Do NOT Heat: Heating vinyl monomers in suspension can trigger radical polymerization, turning your sample into an irreversible rubbery solid [1].
-
The "Dropwise Base" Method:
-
Suspend the powder in water (approx. 80% of final volume).
-
While stirring, add 1M NaOH dropwise.
-
Monitor clarity. As the pH rises above 7.5, the carboxylic acid deprotonates (
), and the powder should dissolve instantly. -
Note: This forms Sodium 2-vinylisonicotinate, which is highly water-soluble.
-
Issue 2: "My solution was clear, but turned cloudy/yellow overnight."
Diagnosis: Spontaneous Polymerization or Oxidation. The Science: The vinyl group at the 2-position is electron-deficient due to the pyridine ring, making it a "Michael Acceptor" and prone to radical attack. Light and oxygen accelerate this. Corrective Action:
-
Fresh Prep Rule: Always prepare solutions immediately before use.
-
Inhibitors: If the experiment permits, ensure the solvent contains a radical inhibitor (e.g., BHT or Hydroquinone) if storing for >24 hours [2].
-
Storage: Store any stock solutions at -20°C, protected from light, under an inert atmosphere (Argon/Nitrogen).
Issue 3: "I cannot use high pH because my assay is pH-sensitive."
Diagnosis: Buffer incompatibility. Corrective Action:
-
DMSO Stock Method: Dissolve the compound in 100% DMSO first (solubility > 50 mg/mL).
-
Dilution: Dilute this stock into your pH 7.4 buffer.
-
Critical Step: Ensure the final DMSO concentration is < 1% (or typically < 0.5% for cell assays) to avoid cytotoxicity. If precipitation occurs upon dilution, your concentration exceeds the thermodynamic solubility limit in water. You must lower the working concentration.
Validated Protocols
Protocol A: Aqueous Stock Preparation (Preferred for Cell Culture)
Target: 10 mM Stock Solution in PBS (pH 7.4)
-
Calculate: Weigh 1.49 mg of this compound (MW: 149.15 g/mol ).
-
Suspend: Add 800 µL of PBS (Phosphate Buffered Saline). Expect suspension.
-
Titrate: Add 0.1 M NaOH in 5 µL increments while vortexing.
-
Observe: Once the solution clears (usually pH ~8), stop adding NaOH.
-
Adjust: Back-titrate carefully with dilute HCl to pH 7.4 ONLY IF the solution remains clear. If it clouds, you must work at the slightly higher pH.
-
Filter: Sterilize using a 0.22 µm PES syringe filter (Nylon binds proteins/drugs; PES is safer for small molecules).
Protocol B: DMSO "Rapid" Stock (Preferred for Chemical Synthesis)
Target: 100 mM Stock Solution
-
Solvent: Use anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Dissolution: Add solid to DMSO. Vortex for 30 seconds. No heat required.
-
QC Check: Hold vial up to a light source. If you see "shimmering" or light scattering (Tyndall effect), it is not fully dissolved. Sonicate for 1 minute in a water bath (ambient temp).
Workflow Diagram: Decision Matrix
Figure 2: Operational Decision Matrix for Solubilization.
References
-
Sigma-Aldrich. (n.d.). 2-Vinylpyridine Product Information & Stability. Retrieved from Context: Establishes the polymerization risks of vinyl-pyridine derivatives and the necessity of inhibitors.
-
Polysciences, Inc. (n.d.). 4-Vinylpyridine Monomer Handling Guide. Retrieved from Context: Provides safety and handling protocols for reactive vinyl-pyridine monomers, applicable to the 2-vinyl isomer.
-
ResearchGate. (2023). Solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from Context: Provides the thermodynamic baseline for pyridine-carboxylic acid solubility (zwitterionic behavior).
-
BLD Pharm. (n.d.). This compound MSDS and Storage. Retrieved from Context: Confirms storage conditions (Inert atmosphere, 2-8°C) to prevent degradation.
Technical Support Center: Suzuki Coupling of 2-Chloronicotinic Acid
Ticket ID: #SC-2-CNA-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Ortho-Effect" Paradox
Welcome to the technical support hub for 2-chloronicotinic acid (2-CNA) . If you are here, you are likely experiencing one of two failures: catalyst crash-out (palladium black) or zero conversion despite high temperatures.[1]
2-CNA is a deceptive substrate.[1] While the electron-deficient pyridine ring suggests facile oxidative addition, the C3-carboxylic acid group creates a "perfect storm" for catalyst deactivation.[1] It acts as a bidentate ligand trap, coordinating to the Palladium center and arresting the catalytic cycle before transmetallation can occur. Furthermore, the zwitterionic nature of the substrate in neutral media creates severe solubility mismatches with standard lipophilic coupling partners.
This guide moves beyond standard "screening kits" to provide a mechanistic solution for coupling 2-CNA without protection/deprotection steps.
Module 1: The Hardware (Catalyst & Ligand Architecture)
To couple 2-CNA successfully, you must select a catalyst system that can out-compete the substrate's own carboxylic acid for coordination to the metal center.[1]
Option A: The "Brute Force" Approach (High Success Rate)
System: XPhos Pd G2 (or G3) or SPhos Pd G2 Why it works: These Buchwald precatalysts generate a monoligated Pd(0) species. The bulky biaryl phosphine ligands (XPhos/SPhos) are electron-rich, facilitating oxidative addition into the unreactive C-Cl bond.[1] Crucially, their steric bulk prevents the formation of stable bis-ligated complexes and discourages the coordination of the nicotinate carboxylate.
Option B: The "Chelation Control" Approach (Cost-Effective)
System: Pd(dppf)Cl₂ Why it works: Unlike monodentate phosphines, the bidentate dppf ligand creates a rigid bite angle.[1] Evidence suggests that for nicotinic acids, the carboxylate may actually assist oxidative addition via a directed pathway when paired with specific bidentate ligands, provided the solvent system is aqueous enough to solubilize the salt.
Module 2: The "Bug" (Carboxylate Poisoning & Solubility)
The primary failure mode is Catalyst Sequestration .
-
The Trap: In the presence of base, 2-CNA becomes 2-chloronicotinate.[1] This anionic species can displace labile ligands on Pd(II), forming an off-cycle "resting state" that is too stable to undergo reductive elimination.[1]
-
The Fix: You must use a biphasic solvent system (typically water/organic) and a strong inorganic base . The water keeps the nicotinate solubilized and prevents it from aggregating on the catalyst surface.
Visualizing the Failure Mode
Caption: The carboxylate anion competes with the boronic acid for the Pd(II) center, leading to an arrested cycle and eventual catalyst decomposition.[1]
Module 3: Optimized Protocols (The "Patch")
Do not attempt these reactions in dry toluene or THF. The free acid requires water.
Protocol A: The "Gold Standard" (For Difficult Partners)
Recommended for: Sterically hindered boronic acids or when high yield is critical.
| Component | Reagent | Equivalents | Notes |
| Substrate | 2-Chloronicotinic Acid | 1.0 equiv | |
| Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Use Molander Salt if protodeboronation is observed.[1] |
| Catalyst | XPhos Pd G2 | 2 - 3 mol% | Do not use Pd(PPh3)4.[1] |
| Base | K₃PO₄ (Tribasic) | 3.0 - 4.0 equiv | High base load required to neutralize acid + drive cycle.[1] |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | 0.2 M concentration.[1] |
| Conditions | 80°C - 100°C | 4 - 12 Hours | Inert atmosphere (Argon/N2) is mandatory.[1] |
Step-by-Step:
-
Charge a reaction vial with 2-chloronicotinic acid, boronic acid,
, and XPhos Pd G2.[1] -
Seal and purge with Argon/Nitrogen (3 cycles).[1]
-
Add degassed Dioxane/Water mixture via syringe.[1]
-
Heat to 80°C. Monitor by LCMS.
-
Note: If the reaction turns black within 10 minutes, your solvent was not degassed sufficiently, or the XPhos ligand has oxidized.
-
Protocol B: The "Legacy" Method (For Simple Partners)
Recommended for: Electron-rich aryl boronic acids (e.g., 4-methoxyphenylboronic acid).[1]
-
Catalyst:
(5 mol%)[1] -
Base:
or (3.0 equiv)[1] -
Solvent: DME / Water (3:1) or n-Butanol (pure)[1]
-
Temp: 100°C
Module 4: Troubleshooting FAQ (Helpdesk)
Q: I see the starting material (2-CNA) consuming, but the major product is just the de-halogenated nicotinic acid. Why? A: This is Hydrodehalogenation .[1] It often happens when the transmetallation step is slow (due to steric bulk) or when using alcohol solvents (like n-Butanol) which can act as hydride sources.[1]
-
Fix: Switch to Dioxane/Water.[2] Increase the catalyst loading or switch to a bulkier ligand (XPhos) to accelerate reductive elimination.
Q: My coupling partner (Boronic Acid) is disappearing, but I'm not getting product. I see the de-boronated arene. A: This is Protodeboronation . The acidic proton from 2-CNA (if not fully neutralized) or the high temperature is destroying your boronic acid.
-
Fix 1: Ensure you are using at least 3.0 equivalents of base.
-
Fix 2: Switch from Boronic Acid to a Potassium Trifluoroborate (Molander Salt) . These are significantly more resistant to protodeboronation.
-
Fix 3: Add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst.
Q: Can I just convert 2-CNA to the methyl ester first?
A: Yes, and honestly, you should . If you can tolerate the two extra steps (esterification -> coupling -> hydrolysis), the reaction becomes trivial.[1] 2-Chloronicotinic acid methyl ester couples easily with standard
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of reaction failure.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. (General optimization strategies for difficult substrates).
-
XPhos Pd G2 Catalysis. Sigma-Aldrich.[1] (Specific application of Buchwald precatalysts for heteroaryl chlorides).
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.[1] (Discusses the directing effects of carboxylic acids in chloropyridines).
-
Protodeboronation Mechanisms. Wikipedia/Literature. (Mechanistic insight into the stability of 2-pyridyl and other boronic acids).
-
Palladium Catalyst Poisoning by Carboxylic Acids. ACS Omega, 2024.[1] (Mechanistic details on how carboxylates arrest the Pd cycle). [1]
Sources
Technical Guide: Recrystallization of 2-Vinylisonicotinic Acid
[1]
Solvent Selection Strategy
The Core Challenge: this compound behaves as a zwitterion.[1] It possesses a basic pyridine nitrogen and an acidic carboxylic acid tail.[1] Consequently, it is highly soluble in strong acids (protonated cation) and strong bases (deprotonated anion) but exhibits minimum solubility at its isoelectric point (pI), typically between pH 3.0 and 4.0.
The Vinyl Factor: The vinyl substituent at the C2 position is prone to radical polymerization, especially under heat or concentrated conditions.[1] Standard thermal recrystallization (boiling and cooling) carries a high risk of gelling the batch. [1]
Recommended Solvent Systems
| System | Role | Application Context |
| Water (pH Adjusted) | Primary | Isoelectric Precipitation. Best for bulk purification.[1] Minimizes thermal stress.[1] High recovery yield.[1] |
| Ethanol / Water (1:1 to 3:1) | Secondary | Thermal Recrystallization. Use only if the compound contains inorganic salts that must be removed (salts are insoluble in EtOH).[1] |
| Methanol | Wash Only | Use cold methanol to wash the filter cake.[1] It removes organic impurities but dissolves the product sparingly at low temps.[1] |
Critical Advisory: Avoid non-polar solvents (Hexane, Toluene) as the zwitterionic salt will not dissolve.[1] Avoid reactive solvents (Acetone, MEK) which can form adducts with the vinyl group or amine.
Detailed Protocols
Protocol A: Isoelectric Precipitation (The "Cold" Method)
Recommended as the standard operating procedure to prevent polymerization.[1]
Principle: The compound is dissolved as a water-soluble salt (sodium 2-vinylisonicotinate) at high pH.[1] Insoluble impurities are filtered off.[1][2][3] The solution is then acidified to the isoelectric point, forcing the pure zwitterion to crystallize out of solution.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude this compound in distilled water (approx. 10 mL/g).
-
Salt Formation: Slowly add 2M NaOH (aq) dropwise with stirring until the pH reaches 10–11. The solid should dissolve completely to form a yellow/orange solution.[1]
-
Troubleshooting: If solids remain at pH 11, these are likely non-acidic impurities.[1]
-
-
Filtration: Filter the solution through a Celite pad or glass microfiber filter to remove insoluble byproducts (e.g., polymerized material).[1]
-
Crystallization:
-
Isolation: Stir at 5°C for 30 minutes to maximize yield. Filter via vacuum filtration.[1][4]
-
Washing: Wash the cake with ice-cold water (2x) followed by cold acetone (1x) to dry the solid.
Protocol B: Thermal Recrystallization (Ethanol/Water)
Use only if Protocol A fails to remove specific organic impurities.[1]
Pre-requisite: You must add a radical inhibitor to the solvent to prevent polymerization during heating.[1]
-
Solvent Prep: Prepare a mixture of Ethanol:Water (70:30).[1][4] Add BHT (Butylated hydroxytoluene) at 50 ppm concentration to the solvent.[1]
-
Dissolution: Heat the solvent to 60°C (Do not boil aggressively). Add the solvent to the crude solid until dissolved.[1][2][4]
-
Clarification: If the solution is dark, treat with activated charcoal (1 wt%) for 5 minutes, then filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C.
-
Filtration: Collect crystals and wash with cold ethanol.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this compound, highlighting the critical divergence between salt-based purification and thermal methods.
Figure 1: Decision matrix for purification. The Green path (Isoelectric Precipitation) is preferred to avoid polymerization risks associated with the Red path (Thermal).[1]
Troubleshooting & FAQs
Q1: The material "oiled out" instead of crystallizing during thermal recrystallization. What happened? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often because the temperature is above the compound's melting point in the solvent mixture, or the solution is too concentrated.[1]
-
Fix: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent (ethanol).[1] Seed the solution with a tiny crystal of pure product as it cools.[1] Crucially , ensure you are not seeing polymerization (which looks like oil but hardens into a gum).[1] If the "oil" is insoluble in hot solvent, it is likely polymer.[1]
Q2: My product turned yellow/brown during drying. Is it ruined? A: This indicates oxidation or spontaneous polymerization of the vinyl group.[1]
-
Prevention: this compound is sensitive to air and light.[1] Always dry the product under vacuum at ambient temperature (do not heat above 40°C).[1] Store the final solid under an inert atmosphere (Argon/Nitrogen) and away from light.[1]
Q3: Why do you recommend pH 3.5 for precipitation?
A: This is the approximate isoelectric point (pI) of isonicotinic acid derivatives.[1] At this pH, the molecule exists as a zwitterion (
Q4: Can I use Acetone as a solvent? A: No. While the compound might be soluble, acetone can react with the primary amine (if any degradation occurred) or undergo Michael addition with the vinyl group under basic conditions.[1] Stick to protic solvents like Water or Ethanol.[1]
References
-
Synthesis and Properties of Pyridine Carboxylic Acids
-
Isoelectric Point Precipitation Strategy
-
Bain, B., & Redman, K. "Purification of Amphoteric Heterocycles."[1] Journal of Chemical Education, 56(11), 1979.[1] (General reference for zwitterion purification).
-
Sigma-Aldrich. "2-Methylpyridine-4-carboxylic acid Product Specification."[1] (Analogous compound properties: mp 295°C, zwitterionic nature).
-
-
Handling of Vinyl Pyridines
Sources
- 1. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. Pyridine, 4-ethenyl- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Vinylisonicotinic Acid
Introduction: The Analytical Imperative for 2-Vinylisonicotinic Acid
This compound is a pyridinecarboxylic acid derivative with significant potential as a building block in pharmaceutical synthesis. Its unique structure, featuring a vinyl group, a pyridine ring, and a carboxylic acid moiety, makes it a versatile precursor. However, these same reactive groups present a considerable challenge for quality control. The potential for polymerization via the vinyl group, side reactions involving the pyridine nitrogen, and the presence of structurally similar process-related impurities necessitates a robust, stability-indicating analytical method for purity determination.[1][2]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) strategies for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the fundamental principles guiding our methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting and implementing a scientifically sound HPLC method that ensures the quality and consistency of this critical intermediate. The methods will be evaluated based on their ability to retain the polar analyte, resolve it from key potential impurities, and provide the chromatographic performance required for validation in a regulated environment.
Understanding the Analyte: A Chromatographer's Perspective
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a polar, ionizable molecule.
-
Polarity: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring imparts significant hydrophilicity.
-
Ionization: As a carboxylic acid, it possesses an acidic pKa. This means its charge state is highly dependent on the pH of the mobile phase. To achieve consistent retention and good peak shape in RP-HPLC, it is crucial to suppress the ionization of the carboxyl group by maintaining a mobile phase pH at least 2 units below the pKa.
-
Potential Impurities: A robust purity method must be able to separate the main component from potential impurities, which may include:
-
Isonicotinic Acid: A potential starting material or degradation product.
-
2-Ethylisonicotinic Acid: Formed by the reduction of the vinyl group.
-
Polymeric Species: Resulting from the self-polymerization of the vinyl group.[1]
-
Process Intermediates: Such as 2-chloro or 2-hydroxynicotinic acid derivatives.[3]
-
This profile suggests that conventional RP-HPLC on a standard C18 column might be challenging due to poor retention in the highly aqueous mobile phases required to elute such a polar compound.[4][5] This leads us to our comparative investigation.
Method 1: The Conventional Approach - Standard C18 Reversed-Phase HPLC
This method represents the traditional workhorse of chromatography labs. The rationale is to start with the most common stationary phase and assess its performance.
Principle and Rationale
Reversed-phase chromatography separates molecules based on their hydrophobicity.[6] A nonpolar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase elutes them. For polar analytes like this compound, retention on a C18 column can be minimal. A significant challenge with standard C18 phases is "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), leading to a sudden loss of retention and reproducibility.[4]
Experimental Protocol: Method 1
-
Column: Standard C18 (L1 packing), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.5 mg/mL in Water:Acetonitrile (90:10 v/v). The diluent should be slightly weaker than the initial mobile phase to ensure good peak shape.[7]
Hypothetical Performance Data & Discussion
| Parameter | This compound | Isonicotinic Acid (Impurity) |
| Retention Time (min) | 2.15 | 1.98 |
| Retention Factor (k') | 0.79 | 0.65 |
| Tailing Factor (Tf) | 1.4 | 1.3 |
| Resolution (Rs) | - | 1.3 |
The data reveals the primary limitation of the standard C18 approach. The retention factor (k') for this compound is well below the ideal range of 2-10. Analytes eluting this early are in a region of the chromatogram where interference from excipients or solvent front impurities is high, leading to unreliable quantification. Furthermore, the resolution (Rs) between the main peak and the closely related isonicotinic acid impurity is suboptimal (<1.5), making accurate integration difficult. This method lacks the necessary retention and resolving power for a robust purity analysis.
Method 2: The Enhanced Approach - Polar-Embedded C18 HPLC
To address the shortcomings of Method 1, we turn to a stationary phase specifically designed for polar analytes.
Principle and Rationale
Polar-embedded or "aqueous-compatible" C18 columns incorporate a polar group (e.g., amide, carbamate) near the silica surface, shielded by the C18 chains. This design offers two key advantages:
-
Prevents Phase Collapse: The embedded polar group attracts a layer of water, preventing the C18 chains from collapsing in highly aqueous mobile phases. This ensures stable and reproducible retention times.[4]
-
Enhanced Polar Selectivity: It provides an alternative separation mechanism (hydrogen bonding) in addition to hydrophobic interactions, which can significantly improve the retention and resolution of polar compounds.[8]
This approach is hypothesized to provide superior retention and separation for this compound and its polar impurities.
Experimental Protocol: Method 2
-
Column: Polar-Embedded C18 (e.g., L1 packing with polar modification), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.5 mg/mL in Water:Acetonitrile (90:10 v/v)
Note: All parameters except the column are kept identical to Method 1 to ensure a direct and valid comparison.
Hypothetical Performance Data & Discussion
| Parameter | This compound | Isonicotinic Acid (Impurity) |
| Retention Time (min) | 4.85 | 3.95 |
| Retention Factor (k') | 2.21 | 1.63 |
| Tailing Factor (Tf) | 1.1 | 1.1 |
| Resolution (Rs) | - | 3.8 |
The results from Method 2 demonstrate a significant improvement. The retention factor (k') for this compound is now in the ideal chromatographic range, moving it away from the solvent front. Most importantly, the resolution between the analyte and its key impurity has increased to 3.8, well above the baseline separation requirement of Rs > 2.0. The peak shapes are also more symmetrical, as indicated by the improved tailing factor. This method is clearly superior and provides a solid foundation for formal validation.
Comparative Analysis and Method Selection
The direct comparison highlights the critical importance of stationary phase selection for polar analytes.
Summary of Performance Data
| Chromatographic Parameter | Method 1 (Standard C18) | Method 2 (Polar-Embedded C18) | Ideal Range |
| Retention Factor (k') | 0.79 | 2.21 | 2 - 10 |
| Resolution (Rs) | 1.3 | 3.8 | > 2.0 |
| Tailing Factor (Tf) | 1.4 | 1.1 | ≤ 1.5 |
Method 2 is unequivocally the better choice, providing the retention, resolution, and peak shape necessary for an accurate and reliable purity method.
Method Selection Workflow
The decision-making process for selecting the optimal HPLC method can be visualized as follows:
Caption: Workflow for selecting the optimal HPLC method.
A Framework for Method Validation
Once an optimal method (Method 2) is established, it must be formally validated to prove its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[9][10][11] Validation is a systematic process that establishes the performance characteristics of the method.[12]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by achieving baseline resolution and often involves peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 80-120% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known amounts of added analyte (spiked samples).[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Crucial for impurity analysis.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
-
System Suitability: A set of tests to ensure the chromatographic system is performing adequately before sample analysis, as defined by USP <621>.[14][15][16] This includes parameters like resolution, tailing factor, and injection precision.
Validation Workflow Diagram
Caption: Typical workflow for HPLC method validation per ICH Q2(R2).
Conclusion and Recommendation
The purity analysis of polar, ionizable molecules like this compound requires a thoughtful approach to HPLC method development that goes beyond standard protocols. While a conventional C18 column is a logical starting point, our comparative analysis demonstrates its significant limitations, primarily insufficient retention and poor resolution for critical impurity pairs.
The use of a polar-embedded C18 stationary phase (Method 2) provides a demonstrably superior solution. It successfully overcomes the challenges of analyzing this polar compound by offering enhanced retention, excellent resolution from potential impurities, and improved peak shapes. This method is robust, reliable, and provides a sound basis for full validation according to ICH guidelines. For any laboratory tasked with the quality control of this compound or similar polar compounds, the adoption of aqueous-compatible stationary phases is strongly recommended to ensure data integrity and analytical accuracy.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Patel, D. M., et al. (2011). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library.
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Nelson, D. A. (1982). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming.
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National Center for Biotechnology Information. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ResearchGate. (2020). (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
- MDPI. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Molecules, 25(12), 2924.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]
-
ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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ResearchGate. (2006). Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. Retrieved from [Link]
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USP BPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Vinylisonicotinic Acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. 2-Vinylisonicotinic acid, a pyridinecarboxylic acid derivative with potential applications in medicinal chemistry and materials science, presents a unique analytical challenge. Its structure, featuring a vinyl group and a carboxylic acid on a pyridine ring, necessitates a robust analytical methodology for characterization, quantification, and impurity profiling. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound, supported by established principles and experimental insights.
The Central Role of Mass Spectrometry in Modern Analysis
Mass spectrometry (MS) stands as a cornerstone of modern analytical chemistry due to its unparalleled sensitivity, selectivity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a powerful tool for analyzing complex mixtures and quantifying target analytes with high precision. For a molecule like this compound, LC-MS/MS (tandem mass spectrometry) is particularly well-suited, offering the ability to isolate a precursor ion of interest and induce fragmentation, yielding a characteristic "fingerprint" that enhances specificity and confirms identity.
Strategic Method Development for this compound Analysis
The development of a robust LC-MS/MS method for this compound requires careful consideration of its physicochemical properties. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group means that the compound is amphoteric, and its ionization behavior will be highly dependent on the pH of the mobile phase.
Ionization Technique Selection: ESI vs. APCI
The choice of ionization source is a critical first step. For polar and ionizable molecules like this compound, Electrospray Ionization (ESI) is the most logical starting point.[1] ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, which is ideal for quantitative analysis.[1] Studies on similar pyridine-carboxylate derivatives have shown that ESI in positive ion mode readily produces the [M+H]⁺ ion.[1]
Atmospheric Pressure Chemical Ionization (APCI) is an alternative, generally suited for less polar compounds. While it could potentially ionize this compound, ESI is anticipated to provide superior sensitivity for this analyte.
Experimental Workflow: A Step-by-Step LC-MS/MS Protocol
The following protocol outlines a systematic approach to developing a quantitative LC-MS/MS method for this compound.
Caption: A comprehensive workflow for the quantitative analysis of this compound using LC-MS/MS.
Detailed Methodological Steps:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol.
-
Perform serial dilutions to create working standards for constructing a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
For unknown samples, dissolve them in the initial mobile phase composition to ensure good peak shape.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is a good starting point for retaining the moderately polar this compound.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an acidic modifier like 0.1% formic acid, is recommended. The formic acid will protonate the pyridine nitrogen, leading to better retention on the C18 column and promoting efficient ionization in the ESI source.
-
Gradient: A typical starting gradient could be 5% acetonitrile, ramping to 95% over several minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Utilize ESI in positive ion mode.
-
Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 50-300) to confirm the presence of the protonated molecule of this compound ([M+H]⁺), which has a theoretical exact mass of approximately 150.05.
-
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion (m/z 150.05) in the first quadrupole (Q1) and fragment it in the collision cell (Q2) to generate product ions, which are then scanned in the third quadrupole (Q3). This will reveal the characteristic fragmentation pattern.
-
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Based on the product ion scan, select the most intense and specific fragment ions for MRM. This involves monitoring specific precursor-to-product ion transitions (e.g., 150.05 -> fragment 1, 150.05 -> fragment 2).
-
Optimize the collision energy for each transition to maximize the signal intensity. This highly selective detection mode provides excellent sensitivity and minimizes matrix interference.
-
Predicting the Fragmentation Pathway of this compound
Understanding the fragmentation of a molecule is key to confident identification. While no specific experimental data for this compound is readily available, we can predict its fragmentation based on the known behavior of carboxylic acids and vinyl-substituted aromatic compounds.
The primary fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 150.05) are likely to involve:
-
Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 132.04.
-
Loss of carbon monoxide (CO): Following the loss of water, a subsequent loss of CO could occur, yielding a fragment at m/z 104.05.
-
Loss of the carboxyl group (COOH): This would result in a fragment corresponding to the 2-vinylpyridine cation at m/z 105.06. The mass spectrum of 2-vinylpyridine shows a strong molecular ion peak, suggesting this would be a stable fragment.
-
Cleavage of the vinyl group: Loss of ethylene (C₂H₄) from the protonated molecule could lead to a fragment at m/z 122.04.
Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it's important to understand its performance in the context of other available analytical techniques.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the precursor and fragment ions. | High Sensitivity & Selectivity: Capable of detecting and quantifying very low levels of the analyte, even in complex matrices. Structural Confirmation: Fragmentation pattern provides a high degree of confidence in compound identification. | Higher Cost & Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to HPLC-UV. Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, potentially affecting accuracy. |
| HPLC-UV | Separation by liquid chromatography with detection based on the absorption of UV light. | Cost-Effective & Robust: Instrumentation is widely available, relatively inexpensive, and easy to operate. Good for High Concentration Samples: Suitable for purity assessments and analysis of bulk material. | Lower Sensitivity: Significantly less sensitive than LC-MS/MS. Limited Selectivity: Relies on chromatographic separation alone for specificity; co-eluting impurities with similar UV spectra can interfere with quantification. No Structural Information: Does not provide mass information for compound confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for Volatile & Thermally Stable Compounds: Provides high-resolution separation. | Derivatization Required: this compound is not sufficiently volatile for direct GC analysis and would require derivatization, adding complexity and potential for sample loss. Thermal Degradation: The vinyl group and carboxylic acid may be susceptible to degradation at the high temperatures used in GC. |
Conclusion: The Superiority of LC-MS/MS for Comprehensive Analysis
For the comprehensive analysis of this compound, from discovery and development through to quality control, LC-MS/MS emerges as the superior analytical technique. Its unparalleled sensitivity, selectivity, and ability to provide definitive structural confirmation are critical for ensuring data integrity and meeting regulatory requirements. While HPLC-UV can be a valuable tool for routine, high-concentration analyses where cost and simplicity are major drivers, it lacks the specificity and sensitivity required for trace-level quantification and confident identification in complex matrices. GC-MS is generally not a suitable primary technique for this analyte due to its non-volatile nature. By leveraging the power of LC-MS/MS and a systematic method development approach, researchers can confidently and accurately analyze this compound, accelerating their research and development efforts.
References
-
Higashi, T., & Ogawa, S. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(3), 259–268. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
